Dihydroxyacetone phosphate hemimagnesium hydrate

CAS No.:

Cat. No.: VC16024464

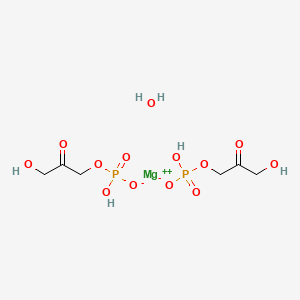

Molecular Formula: C6H14MgO13P2

Molecular Weight: 380.42 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H14MgO13P2 |

|---|---|

| Molecular Weight | 380.42 g/mol |

| IUPAC Name | magnesium;(3-hydroxy-2-oxopropyl) hydrogen phosphate;hydrate |

| Standard InChI | InChI=1S/2C3H7O6P.Mg.H2O/c2*4-1-3(5)2-9-10(6,7)8;;/h2*4H,1-2H2,(H2,6,7,8);;1H2/q;;+2;/p-2 |

| Standard InChI Key | XIBMKSGIYJARCI-UHFFFAOYSA-L |

| Canonical SMILES | C(C(=O)COP(=O)(O)[O-])O.C(C(=O)COP(=O)(O)[O-])O.O.[Mg+2] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Composition and Structural Features

DHAP-Mg is a coordination complex formed by the interaction of dihydroxyacetone phosphate (DHAP) with magnesium ions, stabilized by water molecules in its crystalline lattice. Its empirical formula is C₃H₅Mg₀.₅O₆P·xH₂O, with a molecular weight of 180.19 g/mol (anhydrous basis) . The canonical SMILES representation, O=C(COP(O)([O-])=O)CO.[1/2].O.[Mg+2].[x], highlights the phosphate ester group, ketone functionality, and magnesium coordination . The magnesium ion stabilizes the anion through electrostatic interactions, enhancing its solubility in aqueous environments (250 mg/mL in water) .

Table 1: Key Chemical Properties of DHAP-Mg

Metabolic Roles in Central Biochemical Pathways

Glycolysis and Gluconeogenesis

In glycolysis, DHAP is generated alongside glyceraldehyde 3-phosphate (G3P) via the cleavage of fructose 1,6-bisphosphate by aldolase . The enzyme triose phosphate isomerase (TPI) rapidly equilibrates DHAP and G3P, ensuring a steady supply of G3P for ATP production. This equilibrium is critical for maintaining glycolytic flux, as DHAP serves as a reservoir for G3P during high-energy demand .

In gluconeogenesis, DHAP-Mg participates in the reverse pathway, contributing to glucose synthesis from non-carbohydrate precursors such as lactate and glycerol. Its role here underscores its dual function in both catabolic and anabolic processes .

Lipid Biosynthesis and Glycerol Metabolism

Adipocytes utilize DHAP-Mg as a precursor for triglyceride synthesis. The enzyme glycerol-3-phosphate dehydrogenase reduces DHAP to glycerol-3-phosphate, which combines with fatty acyl-CoA esters to form triglycerides . Conversely, during lipolysis, glycerol is phosphorylated and oxidized back to DHAP, integrating lipid metabolism with glycolysis .

Table 2: Enzymatic Reactions Involving DHAP-Mg

| Enzyme | Reaction | Pathway |

|---|---|---|

| Triose Phosphate Isomerase | DHAP ↔ Glyceraldehyde 3-phosphate | Glycolysis |

| Glycerol-3-Phosphate Dehydrogenase | DHAP + NADH → Glycerol-3-phosphate + NAD⁺ | Lipid Metabolism |

| Aldolase | Fructose 1,6-bisphosphate → DHAP + G3P | Glycolysis |

Calvin Cycle and Plant Metabolism

In photosynthetic organisms, DHAP-Mg is a key intermediate in the Calvin cycle. It combines with erythrose 4-phosphate to generate sedoheptulose 1,7-bisphosphate, facilitating ribulose 5-phosphate regeneration and CO₂ fixation . This role highlights its importance in carbon assimilation and biomass production.

Applications in Biochemical Research

Enzyme Kinetics and Mechanistic Studies

DHAP-Mg is widely used to characterize enzymes such as fructose bisphosphate aldolase and triose phosphate isomerase. For example, in aldolase assays, DHAP-Mg serves as a substrate to measure catalytic activity and inhibitor efficacy . Its stability in magnesium-bound form makes it preferable over free DHAP, which is prone to spontaneous degradation .

Cancer Therapeutics and Metabolic Modulation

Recent studies have explored DHAP-Mg’s role in modulating tumor microenvironments. In melanoma models, DHAP supplementation reduced lactate production by redirecting glycolytic flux, thereby counteracting acidosis-induced metastasis . This finding positions DHAP-Mg as a potential adjuvant in cancer therapy.

Clinical and Pathological Associations

Transaldolase Deficiency

Elevated DHAP levels are diagnostic for transaldolase deficiency, a rare inborn error of metabolism. Mutations in the TALDO1 gene disrupt the pentose phosphate pathway, causing DHAP accumulation and manifestations such as hepatosplenomegaly and developmental delays .

Neurodegenerative Disorders

Preliminary evidence links DHAP imbalance to mitochondrial dysfunction in Alzheimer’s disease. Impaired TPI activity leads to DHAP accumulation, which may exacerbate oxidative stress and neuronal apoptosis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume